1,4-Difluoro-2-(trichloromethoxy)benzene 1,4-Difluoro-2-(trichloromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 1404194-69-9
VCID: VC2724815
InChI: InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3H
SMILES: C1=CC(=C(C=C1F)OC(Cl)(Cl)Cl)F
Molecular Formula: C7H3Cl3F2O
Molecular Weight: 247.4 g/mol

1,4-Difluoro-2-(trichloromethoxy)benzene

CAS No.: 1404194-69-9

Cat. No.: VC2724815

Molecular Formula: C7H3Cl3F2O

Molecular Weight: 247.4 g/mol

* For research use only. Not for human or veterinary use.

1,4-Difluoro-2-(trichloromethoxy)benzene - 1404194-69-9

Specification

CAS No. 1404194-69-9
Molecular Formula C7H3Cl3F2O
Molecular Weight 247.4 g/mol
IUPAC Name 1,4-difluoro-2-(trichloromethoxy)benzene
Standard InChI InChI=1S/C7H3Cl3F2O/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3H
Standard InChI Key KYBXERXGOLFKJV-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)OC(Cl)(Cl)Cl)F
Canonical SMILES C1=CC(=C(C=C1F)OC(Cl)(Cl)Cl)F

Introduction

Physical and Chemical Properties

Basic Identification Data

1,4-Difluoro-2-(trichloromethoxy)benzene is identified by specific chemical identifiers that distinguish it from related compounds, as summarized in Table 1.

PropertyValue
CAS Number1404194-69-9
Molecular FormulaC₇H₃Cl₃F₂O
Molecular Weight247.4 g/mol
IUPAC Name1,4-difluoro-2-(trichloromethoxy)benzene

Table 1: Basic identification data of 1,4-Difluoro-2-(trichloromethoxy)benzene

Structural Features

The compound's structure consists of a benzene ring with two fluorine substituents at the para positions (1 and 4) and a trichloromethoxy group (-OCCl₃) at position 2. This arrangement creates an asymmetric electron distribution that significantly influences its chemical behavior. The trichloromethoxy group contains an oxygen atom bonded to a trichloromethyl group, distinguishing it from related compounds like 1,4-difluoro-2-(trichloromethyl)benzene, which contains a direct C-CCl₃ bond instead of the C-O-CCl₃ linkage.

Chemical Reactivity

The chemical behavior of 1,4-Difluoro-2-(trichloromethoxy)benzene is largely determined by the electronic and steric effects of its substituents.

Reactivity of the Trichloromethoxy Group

The trichloromethoxy group (-OCCl₃) presents interesting reactivity patterns:

  • It can undergo nucleophilic substitution reactions, particularly under basic conditions, where the trichloromethoxy group may be displaced by nucleophiles.

  • It influences the solubility and stability of the compound in different solvents, with potential implications for its application in organic synthesis.

  • The C-O bond in the trichloromethoxy group may be susceptible to cleavage under certain conditions, potentially leading to the formation of phenolic derivatives.

Comparison with Related Compounds

The reactivity of 1,4-Difluoro-2-(trichloromethoxy)benzene can be better understood by comparing it with related compounds:

CompoundKey DifferenceEffect on Reactivity
1,4-Difluoro-2-(trichloromethyl)benzeneDirect C-CCl₃ bond instead of C-O-CCl₃Less susceptible to nucleophilic attack at the link to the ring
1,2-Difluoro-4-(trichloromethyl)benzeneDifferent positioning of fluorine atomsDifferent regioselectivity in substitution reactions
1,4-Dichloro-2-(trichloromethyl)benzeneChlorine instead of fluorine atomsLower electronegativity affects electronic distribution

Table 2: Comparison of 1,4-Difluoro-2-(trichloromethoxy)benzene with related compounds

Applications in Research and Industry

Synthetic Building Block

1,4-Difluoro-2-(trichloromethoxy)benzene serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules with specific functional arrangements. Its unique substitution pattern provides a scaffold that can be further elaborated through selective reactions at different positions of the ring.

Agrochemical Applications

Similar to pharmaceutical applications, 1,4-Difluoro-2-(trichloromethoxy)benzene may serve as an intermediate in the synthesis of agrochemical compounds. Fluorinated aromatic compounds are common in modern agrochemicals due to their enhanced stability and biological activity.

Structural Analysis and Spectroscopic Properties

NMR Spectroscopy

In ¹H NMR, the compound would be expected to show:

  • Two or three aromatic proton signals with complex splitting patterns due to coupling with both proton and fluorine nuclei

  • Potential coupling constants (J values) between fluorine and aromatic protons would be significant, typically in the range of 5-10 Hz for ortho-coupling and 1-3 Hz for meta-coupling

In ¹⁹F NMR, two distinct fluorine signals would be expected, potentially with observable coupling to each other and to the aromatic protons.

Infrared Spectroscopy

In IR spectroscopy, characteristic absorption bands would likely include:

  • C-F stretching vibrations around 1000-1400 cm⁻¹

  • C-O stretching vibrations around 1200-1300 cm⁻¹

  • C-Cl stretching vibrations around 600-800 cm⁻¹

  • Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹

Comparison with Other Fluorinated Compounds

The properties of 1,4-Difluoro-2-(trichloromethoxy)benzene can be better understood by comparing it with other fluorinated aromatic compounds that have been more extensively studied. For example, difluorobenzene compounds have been investigated for their role in pharmaceutical and material science applications .

In particular, compounds containing the difluoromethoxy group (-OCHF₂) have been studied in detail, as seen in research on 1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide and 1-[4-(Difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-1H-1,2,4-triazole-3-carboxamide . These studies provide insights into how fluorinated methoxy groups influence crystal packing, molecular conformation, and intermolecular interactions, which may be relevant to understanding the behavior of 1,4-Difluoro-2-(trichloromethoxy)benzene.

Future Research Directions

Several promising avenues for future research on 1,4-Difluoro-2-(trichloromethoxy)benzene include:

  • Development of more efficient and selective synthetic routes

  • Exploration of its potential as a building block for pharmaceutically active compounds

  • Investigation of its reactivity under various catalytic conditions

  • Assessment of its environmental persistence and degradation pathways

  • Computational studies to better understand its electronic structure and reactivity patterns

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator